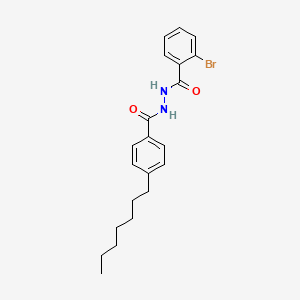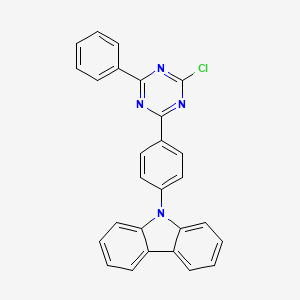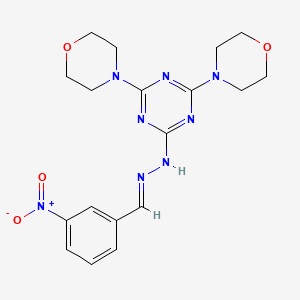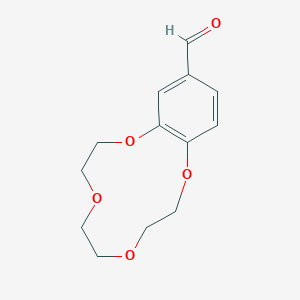
2-bromo-N'-(4-heptylbenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid ist eine chemische Verbindung, die zur Klasse der Benzohydrazide gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid beinhaltet typischerweise die Reaktion von 2-Brombenzoylchlorid mit 4-Heptylbenzohydrazid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, wobei eine Base wie Triethylamin zugesetzt wird, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um reines 2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, und die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird typischerweise mit Hilfe von großtechnischer Umkristallisation oder industriellen Chromatographietechniken gereinigt.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Natriummethoxid oder Kaliumcyanid in einem geeigneten Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung von substituierten Benzohydraziden mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer komplexer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine mögliche Verwendung in der Medikamentenentwicklung und als Therapeutikum untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und so zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N’-(4-heptylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-bromo-N’-(4-heptylbenzoyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-Brom-N'-(4-Hydroxy-3-methoxybenzyliden)benzohydrazid: Bekannt für seine antimikrobiellen und antioxidativen Eigenschaften.
3-Brom-N'-(2-Methoxybenzyliden)benzohydrazid: Wird auf seine krebshemmenden und entzündungshemmenden Aktivitäten untersucht.
N'-(2-Methoxybenzyliden)-3,4-Methylendioxybenzohydrazid: Wird auf seine mögliche Verwendung in der Medikamentenentwicklung untersucht.
Die Einzigartigkeit von 2-Brom-N'-(4-Heptylbenzoyl)benzohydrazid liegt in seiner spezifischen Struktur, die ihm besondere chemische und biologische Eigenschaften verleiht, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C21H25BrN2O2 |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
2-bromo-N'-(4-heptylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H25BrN2O2/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)20(25)23-24-21(26)18-10-7-8-11-19(18)22/h7-8,10-15H,2-6,9H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
HNHWZOIAAQUNGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)




![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
